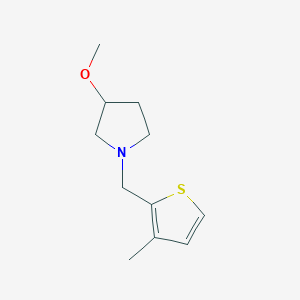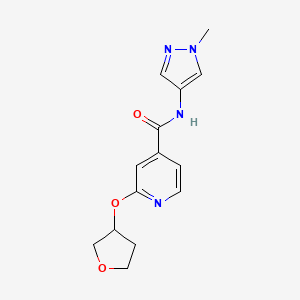![molecular formula C18H21N3O4S2 B2956450 N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 893366-04-6](/img/structure/B2956450.png)
N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H21N3O4S2 and its molecular weight is 407.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
This compound has been utilized in various synthetic chemistry applications, particularly in the synthesis of complex molecules. For instance, the compound has been involved in Mn(III)/Cu(II)-mediated oxidative radical cyclization, showcasing its utility in constructing erythrinane skeletons, which are significant in the synthesis of natural products and potentially bioactive molecules (Shiho Chikaoka et al., 2003). Additionally, its sulfanyl acetamide moiety has been exploited in creating novel antimicrobial agents, highlighting its role in developing new therapeutic agents with potential applications in treating bacterial and fungal infections (A. Hossan et al., 2012).
Antifolate and Antitumor Activity
The thieno[3,2-d]pyrimidin scaffold within this compound is of particular interest in the design of antifolate drugs. This structure has been extensively studied for its potent dual inhibition of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential for DNA synthesis and repair in cancer cells. Research shows that analogs of this compound exhibit significant antitumor activity and hold promise as potential chemotherapeutic agents (A. Gangjee et al., 2008).
Structural and Molecular Studies
The unique structural features of this compound have made it a subject of interest in crystallography and molecular modeling studies. These studies have provided valuable insights into the molecular conformation, intermolecular interactions, and the potential mechanism of action when interacting with biological targets. For example, investigations into the crystal structures of similar compounds have elucidated the folding conformation about the methylene C atom of the thioacetamide bridge, offering clues into its binding affinities and reactivity (S. Subasri et al., 2016).
Pharmacological Evaluation and Molecular Docking
This compound's derivatives have been the focus of pharmacological evaluation, including antimicrobial activity and enzyme inhibition, demonstrating its versatility as a pharmacophore. Molecular docking studies have further explored its binding interactions with various enzymes, aiding in the rational design of more potent and selective inhibitors for therapeutic applications (S. Z. Siddiqui et al., 2014).
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-4-21-17(23)16-12(7-8-26-16)20-18(21)27-10-15(22)19-13-9-11(24-2)5-6-14(13)25-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQNIZAFYLQUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide](/img/no-structure.png)


![1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2956375.png)
![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2956377.png)



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2956382.png)


![3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2956386.png)
